molecular formula C12H12N2O3 B082879 Ethyl 4-(2-cyanoacetamido)benzoate CAS No. 15029-53-5

Ethyl 4-(2-cyanoacetamido)benzoate

Cat. No. B082879
CAS RN: 15029-53-5
M. Wt: 232.23 g/mol
InChI Key: KQSPTNNCXGBAKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-(2-cyanoacetamido)benzoate involves reactions of ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide in the presence of triethylamine. This process yields high yields of pyrrole derivatives, showcasing the efficiency and versatility of the synthesis method. The use of triethylamine as a base plays a crucial role in facilitating these reactions, enabling access to a wide range of pyrrole systems from commercially available starting materials (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through X-ray crystallography, providing insights into their geometric configurations and bond distances. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate showcases the enamine tautomer in its solid form, with specific C=C and C–N bond distances revealing the structural intricacies of such compounds (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 4-(2-cyanoacetamido)benzoate undergoes various chemical reactions, including cyclization and condensation, which are essential for the synthesis of complex organic molecules. The coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by ruthenium complexes, is a notable example, illustrating the compound's reactivity and potential for creating diverse chemical structures (Seino et al., 2017).

Scientific Research Applications

  • Synthesis of Novel Scaffolds for Antibacterial Applications : Ethyl 4-(2-cyanoacetamido)benzoate has been used as a precursor for synthesizing various scaffolds, such as triazine, pyridone, thiazolidinone, thiazole, and thiophene, containing the benzocaine core. These compounds exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Taha, Keshk, Khalil, & Fekri, 2020).

  • Anti-Juvenile Hormone Agents in Insect Development : Ethyl 4-(2-cyanoacetamido)benzoate derivatives have been shown to induce precocious metamorphosis in the silkworm, Bombyx mori, suggesting their role as anti-juvenile hormone agents. These compounds can potentially target larval epidermis and interfere with juvenile hormone synthesis (Kuwano, Fujita, Furuta, & Yamada, 2008).

  • Development of Antiplatelet Drugs : Ethyl 4-(2-cyanoacetamido)benzoate has been used as a lead compound in the synthesis of derivatives that exhibit selective anti-PAR4 (protease-activated receptor 4) activity. These compounds have potential in the development of novel antiplatelet drug candidates (Chen et al., 2008).

  • Liquid Crystalline Behavior in Material Science : In material science, derivatives of Ethyl 4-(2-cyanoacetamido)benzoate have been synthesized and studied for their liquid crystalline behavior, indicating potential applications in LCD and temperature sensing devices (Mehmood et al., 2018).

  • Gastroprotective Activity in Medical Research : The compound has been studied for its gastroprotective activity, where it demonstrated protective effects against ethanol-induced gastric mucosal ulcer in rats. This suggests its potential use in treating gastric ulcers (Halabi et al., 2014).

Safety And Hazards

While specific safety and hazards information for Ethyl 4-(2-cyanoacetamido)benzoate is not available, general precautions for handling similar compounds include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

The future directions for Ethyl 4-(2-cyanoacetamido)benzoate could involve its use as a precursor for the synthesis of various scaffolds containing the benzocaine core . These scaffolds could have potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

ethyl 4-[(2-cyanoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPTNNCXGBAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396495
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-cyanoacetamido)benzoate

CAS RN

15029-53-5
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Almarhoon, HH Al Rasheed, A El-Faham - ACS omega, 2020 - ACS Publications
This work represents the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent for the synthesis of cyanoacetamide benzoic acid and …
Number of citations: 1 pubs.acs.org
K Madhavi, P Ch - J. Chem. Pharm. Res, 2017
Number of citations: 4
I Taha, EM Keshk, AGM Khalil… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Abstract Series of new thirteen annulated heterocyclic were prepared and screened for their antioxidant activities. The ethyl-4(2-cyanoacetamido)benzoate as a multifunctional …
Number of citations: 3 www.tandfonline.com
I Taha, EM Keshk, AGM Khalil, A Fekri - Molecular Diversity, 2021 - Springer
Possible application of incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate. This synthetic …
Number of citations: 6 link.springer.com
I Taha, EM Keshk, AGM Khalil, A Fekri - Chemical Papers, 2021 - Springer
Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be …
Number of citations: 2 link.springer.com
RR Raslan, YA Ammar, SA Fouad, SA Hessein… - RSC …, 2023 - pubs.rsc.org
Developing new agents for cancer treatment remains a top priority because it is one of the deadliest worldwide. A new series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were …
Number of citations: 5 pubs.rsc.org
A Fekri, EM Keshk, AGM Khalil, I Taha - Molecular Diversity, 2022 - Springer
5-Aminopyrazole serves as a vital precursor for several biologically active pyrazoloazines, including pyrazolopyridine, pyrazolopyrimidine, and pyrazolotriazine, as well as Schiff bases, …
Number of citations: 12 link.springer.com

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